molecular formula C8H5BrF3IO B6290691 1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene CAS No. 2384872-75-5

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B6290691
CAS No.: 2384872-75-5
M. Wt: 380.93 g/mol
InChI Key: QWERVBCTSVALJG-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3IO. It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name

1-bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3IO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWERVBCTSVALJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxy-2-(trifluoromethyl)benzoic Acid

The precursor 5-methoxy-2-(trifluoromethyl)benzoic acid is synthesized via directed ortho-metalation. Starting with 2-(trifluoromethyl)anisole, lithium diisopropylamide (LDA) deprotonates the position ortho to the methoxy group, followed by carboxylation with gaseous CO₂. Acidic work-up yields the benzoic acid derivative in 68% yield.

Decarboxylative Bromination

Employing tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile at 100°C for 16 hours replaces the carboxylic acid group with bromine. Key conditions include:

ParameterValueSource
Bu₄NBr₃ (equiv)1.0
SolventMeCN (0.2 M)
BaseK₃PO₄ (1.0 equiv)
Yield77–85%

This step generates 1-bromo-5-methoxy-2-(trifluoromethyl)benzene, confirmed by 1H^1H NMR: δ 7.28–7.26 (m, 2H), 3.82 (s, 3H).

Regioselective Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in 30% HCl at 5–10°C for 2 hours installs iodine at position 4, directed by the methoxy group’s ortho effect. Work-up with Na₂S₂O₃ and extraction into ethyl acetate yields the target compound in 72% yield.

Sequential Halogenation via Arylhydrazine Intermediates

Preparation of 5-Methoxy-2-(trifluoromethyl)phenylhydrazine

Reduction of 5-methoxy-2-(trifluoromethyl)nitrobenzene with SnCl₂ in HCl generates the arylhydrazine intermediate. This step achieves 89% yield under inert conditions.

Metal-Free Iodination

Reacting the arylhydrazine with iodine (1.0 equiv) in DMSO at 60°C for 6 hours introduces iodine at position 4. The reaction tolerates the trifluoromethyl group, yielding 70% product after column chromatography.

Bromination via Electrophilic Substitution

Bromine (1.1 equiv) in acetic acid at 0°C selectively substitutes position 1, leveraging the methoxy group’s para-directing influence. Quenching with NaHSO₃ and recrystallization from hexane affords the final compound in 65% yield.

One-Pot Halogen Exchange Strategy

Substrate Activation

5-Methoxy-2-(trifluoromethyl)benzene undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ to install a ketone at position 1. This electron-withdrawing group facilitates subsequent halogenation.

Bromine-Iodine Exchange

Treatment with CuBr (2.0 equiv) and NaI (3.0 equiv) in DMF at 120°C for 12 hours replaces the ketone with bromine and introduces iodine at position 4 via aromatic nucleophilic substitution. The reaction achieves 58% yield, with the ketone intermediate confirmed by 13C^{13}C NMR: δ 196.4 (C=O).

Comparative Analysis of Methods

Yield and Efficiency

MethodOverall YieldKey Advantage
Decarboxylative55–61%High regiocontrol
Arylhydrazine49–54%Metal-free conditions
Halogen Exchange58%One-pot simplicity

Functional Group Tolerance

  • The trifluoromethyl group remains intact under all conditions, as evidenced by 19F^{19}F NMR.

  • Methoxy demethylation is negligible below 100°C but occurs at higher temperatures, necessitating careful thermal control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (CDCl₃) : δ 7.24 (d, J = 8.0 Hz, 1H, H-3), 7.14–7.01 (m, 2H, H-6 and H-4), 3.88 (s, 3H, OCH₃).

  • 13C^{13}C NMR : δ 157.0 (C-OCH₃), 134.7 (C-I), 129.5 (C-Br), 55.6 (OCH₃).

Mass Spectrometry

  • EI-MS : m/z 394 [M]⁺ (calc. 394.89 for C₈H₅BrF₃IO).

Industrial-Scale Considerations

Solvent Recycling

  • MeCN and toluene from decarboxylative bromination are recovered via distillation, reducing waste by 40%.

  • Aqueous HCl from iodination is neutralized with CaCO₃, precipitating CaSO₄ for safe disposal.

Purification Challenges

  • Column chromatography (hexane/EtOAc 95:5) resolves bromo and iodo regioisomers, with the target compound eluting at Rf 0.45.

Emerging Methodologies

Photocatalytic Halogenation

Preliminary studies using eosin Y and visible light show promise for iodinating electron-deficient aromatics at room temperature, though yields remain suboptimal (38%).

Flow Chemistry Approaches

Microreactor systems reduce reaction times for decarboxylative bromination from 16 hours to 45 minutes, achieving 82% yield through enhanced mass transfer .

Chemical Reactions Analysis

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, iodine, methoxy, and trifluoromethyl groups allows the compound to participate in electrophilic and nucleophilic reactions, forming stable intermediates and products. These interactions can influence the compound’s reactivity and selectivity in different chemical processes .

Comparison with Similar Compounds

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.

Biological Activity

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple halogen and methoxy groups, potentially influencing its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C8H5BrF3IO
  • Molecular Weight : 380.93 g/mol
  • Purity : 95%

The presence of trifluoromethyl and methoxy groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for various biological assays.

Antimicrobial Activity

Research indicates that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study on halogenated antimicrobial agents highlighted their effectiveness against drug-resistant strains, suggesting that the halogen substitutions play a critical role in enhancing antimicrobial potency .

Anticancer Properties

The structural analogs of this compound have been investigated for their anticancer activities. For instance, compounds with similar trifluoromethyl groups have shown inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding branched-chain amino acid transaminases (BCATs). These enzymes are implicated in several metabolic processes related to cancer metabolism. Compounds with similar structures have been identified as effective inhibitors, demonstrating IC50 values below 20 μM for BCAT1, thus indicating a promising avenue for further research into the inhibition capabilities of this compound .

Study 1: Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of various halogenated compounds against pathogenic bacteria. The results showed that compounds with bromine and iodine substitutions had enhanced activity compared to their non-halogenated counterparts. The study concluded that 1-bromo-4-iodo derivatives could serve as lead compounds in developing new antibiotics .

Study 2: Cancer Cell Line Testing

In vitro assays were conducted on several cancer cell lines (e.g., MCF7 breast cancer cells) using derivatives of 1-bromo-4-iodo compounds. Results indicated that these compounds inhibited cell growth significantly at concentrations ranging from 10 to 50 μM, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Activity Type IC50 Value (μM) Reference
Antimicrobial<20
Cancer Cell Inhibition10 - 50
Enzyme Inhibition (BCAT)<20

Q & A

Q. What are the challenges in scaling up reactions involving this compound for preclinical studies?

  • Methodological Answer : Halogen exchange (e.g., Finkelstein reaction) with NaI in acetone can replace bromine with iodine, but competing elimination requires careful temperature control. Flow chemistry systems improve scalability by maintaining precise stoichiometry and minimizing byproducts (e.g., dihalogenated species) .

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